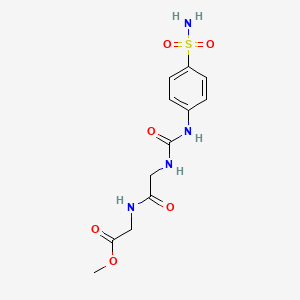

Carbonic anhydrase inhibitor 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H16N4O6S |

|---|---|

Molecular Weight |

344.35 g/mol |

IUPAC Name |

methyl 2-[[2-[(4-sulfamoylphenyl)carbamoylamino]acetyl]amino]acetate |

InChI |

InChI=1S/C12H16N4O6S/c1-22-11(18)7-14-10(17)6-15-12(19)16-8-2-4-9(5-3-8)23(13,20)21/h2-5H,6-7H2,1H3,(H,14,17)(H2,13,20,21)(H2,15,16,19) |

InChI Key |

HYGAYYSZXIJQMB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CNC(=O)CNC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Human Carbonic Anhydrase II: Structure, Function, and Therapeutic Inhibition

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Human Carbonic Anhydrase II (CAII) is a ubiquitously expressed and exceptionally efficient metalloenzyme that plays a critical role in fundamental physiological processes. As one of the fastest enzymes known, it catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for pH homeostasis, respiration, ion transport, and various biosynthetic pathways.[1][2] Its involvement in numerous pathological conditions, including glaucoma, epilepsy, and cancer, has made it a prominent target for therapeutic drug design.[1][3] This technical guide provides a comprehensive overview of the structure, catalytic mechanism, physiological significance, and experimental analysis of human CAII, with a focus on quantitative data and detailed methodologies for the research and drug development community.

Molecular Architecture and Structural Features

Human Carbonic Anhydrase II is a monomeric enzyme composed of approximately 260 amino acids with a molecular weight of about 29 kDa.[4][5] Its tertiary structure is predominantly characterized by a central, extensive β-sheet core. High-resolution X-ray crystallography has provided detailed insights into its architecture, revealing a conical active site cleft that is approximately 15 Å deep.[4][5]

The Active Site and Zinc Coordination

The catalytic activity of CAII is fundamentally dependent on a zinc ion (Zn²⁺) located at the bottom of the active site cleft.[6][7][8] This zinc ion is tetrahedrally coordinated by the imidazole rings of three highly conserved histidine residues (His94, His96, and His119) and a single water molecule or hydroxide ion, which acts as the catalytic nucleophile.[5][7][8] This coordination geometry is crucial for lowering the pKa of the bound water molecule from ~14 to ~7, facilitating the formation of the potent zinc-bound hydroxide ion at physiological pH.

Table 1: Structural Properties of Human Carbonic Anhydrase II

| Parameter | Value | PDB ID | Resolution (Å) |

| Classification | Lyase | 3KS3[4] | 0.90 |

| Organism | Homo sapiens | 1CA2[5] | 2.00 |

| Total Structure Weight | ~29.45 kDa | 2VVB[9] | 1.66 |

| Modeled Residue Count | 257-258 | ||

| Zinc Coordination | His94, His96, His119, H₂O/OH⁻ |

The Catalytic Mechanism of CO₂ Hydration

The catalytic cycle of CAII is a two-stage, "ping-pong" mechanism that achieves one of the highest known turnover rates for any enzyme.[10][11] The rate-limiting step of this remarkably efficient process is the regeneration of the active form of the enzyme through proton transfer.[10][11][12]

-

Nucleophilic Attack: The cycle begins with the zinc-bound hydroxide ion performing a nucleophilic attack on the carbon atom of a CO₂ molecule that has diffused into the active site. This forms a transient, zinc-coordinated bicarbonate intermediate.[10]

-

Product Displacement: The bicarbonate product is then displaced from the zinc ion by a water molecule from the surrounding solvent.[10]

-

Regeneration via Proton Shuttle: The enzyme's active form is regenerated by the removal of a proton from the newly bound water molecule. This proton is transferred to the bulk solvent via a "proton shuttle" mechanism.[10][12] The key residue in this shuttle is His64, located at the rim of the active site cavity.[10][11][12] His64 can exist in "inward" and "outward" conformations, allowing it to accept a proton from the zinc-bound water and subsequently donate it to buffer molecules in the solvent.[10][11][13]

Caption: The catalytic cycle of Carbonic Anhydrase II for CO₂ hydration.

Kinetic Parameters

CAII is characterized by a very high catalytic rate constant (kcat), approaching the diffusion limit of its substrates.

Table 2: Kinetic Parameters for CO₂ Hydration by Human CAII

| Parameter | Value | Conditions | Reference |

| kcat | ~1.0 x 10⁶ s⁻¹ | pH 7.5, 25°C | [2] |

| Km (CO₂) | ~8.2 mM | pH 7.0, 0°C | [14] |

| kcat/Km | ~1.1 x 10⁸ M⁻¹s⁻¹ | pH 7.5, 20°C | [15] |

| Activation Enthalpy (ΔH‡) for kcat | 7860 ± 120 cal mol⁻¹ | N/A | [16] |

| Activation Entropy (ΔS‡) for kcat | -3.99 ± 0.42 cal mol⁻¹ K⁻¹ | N/A | [16] |

Physiological Functions and Significance

CAII's widespread distribution underscores its importance in a multitude of physiological processes.[1][2] Its primary role is to facilitate the transport of CO₂ and regulate pH.

-

Respiration: In red blood cells, CAII rapidly converts metabolically produced CO₂ into bicarbonate for transport in the plasma to the lungs, where the reverse reaction occurs.[2][17]

-

Renal Function: In the kidneys, CAII is crucial for the reabsorption of bicarbonate, sodium, and water, and for the secretion of protons, thereby playing a central role in acid-base balance.[18]

-

Ocular Physiology: In the ciliary body of the eye, CAII is involved in the secretion of aqueous humor. Inhibition of CAII reduces intraocular pressure, a key strategy in glaucoma treatment.[2]

-

Bone Resorption: Osteoclasts utilize CAII to generate protons, which are secreted to dissolve the mineral matrix of bone.[1][18]

-

Central Nervous System: CAII is involved in pH regulation and cerebrospinal fluid (CSF) formation in the brain.[1]

Deficiency of CAII is an autosomal recessive disorder leading to a syndrome characterized by osteopetrosis, renal tubular acidosis, and cerebral calcification.[18]

Caption: Major physiological roles of Carbonic Anhydrase II.

Inhibition and Drug Development

The active site zinc ion is a prime target for inhibitors. The most well-studied and clinically relevant class of CAII inhibitors are the sulfonamides (R-SO₂NH₂).[19][20]

Sulfonamide Inhibition

Primary sulfonamides bind to the enzyme as anions (R-SO₂NH⁻), where the deprotonated nitrogen atom directly coordinates to the catalytic zinc ion, displacing the bound water/hydroxide molecule.[20][21] This binding mode results in very high affinity, with inhibition constants (Ki) often in the low nanomolar to picomolar range.[20][22] The aromatic ring of the sulfonamide often engages in favorable interactions with hydrophobic residues in the active site, while the "tail" portion can be modified to achieve isoform selectivity.[22]

Table 3: Inhibition Constants (Ki) for Selected Sulfonamide Inhibitors of Human CAII

| Inhibitor | Ki (nM) | Inhibition Type |

| Acetazolamide | ~12 | Zinc Binder |

| Brinzolamide | ~3.1 | Zinc Binder |

| Dorzolamide | ~2.2 | Zinc Binder |

| Ethoxzolamide | 0.3 | Zinc Binder[23] |

Experimental Protocols

A variety of established methods are used to study the structure and function of CAII.

Recombinant Expression and Purification of Human CAII

This protocol describes the expression of CAII in E. coli and a one-step affinity purification.[3][24][25]

-

Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding human CAII (e.g., pET vector). Plate on selective media (e.g., LB-agar with ampicillin).[24]

-

Expression: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of expression media. Grow cells at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.4 mM final concentration) and continue to grow for 4-6 hours at 30°C or overnight at 18°C.

-

Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 µM ZnSO₄). Lyse cells using sonication on ice.[24]

-

Clarification: Centrifuge the lysate at high speed (e.g., 40,000 x g) for 40 minutes at 4°C to pellet cell debris.[24]

-

Affinity Chromatography: CAII can be purified using an affinity column. A common method is immobilized metal affinity chromatography (IMAC) charged with Zn²⁺, as the enzyme's surface histidines allow for binding without an explicit His-tag.[3][25] Alternatively, an affinity column using a sulfonamide ligand (e.g., p-aminomethylbenzenesulfonamide coupled to Sepharose) can be used.

-

Equilibrate the column with binding buffer.

-

Load the clarified supernatant.

-

Wash the column extensively to remove non-specifically bound proteins.

-

Elute CAII using a competitive inhibitor (for sulfonamide affinity) or a pH gradient/imidazole (for IMAC).

-

-

Quality Control: Assess purity by SDS-PAGE. Confirm protein concentration using a spectrophotometer (A₂₈₀) or a protein assay (e.g., Bradford).

Carbonic Anhydrase Activity Assay (pH-Stat Method)

This assay measures the rate of proton production during CO₂ hydration by titrating the reaction with a base to maintain a constant pH.[14]

-

Reagents: Prepare a low-buffering capacity buffer (e.g., 10 mM HEPES, 0.1 M NaClO₄, pH 7.5). Prepare a stock solution of NaOH of known concentration (e.g., 5-10 mM). Prepare CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water.

-

Apparatus: Use a thermostatted reaction vessel (e.g., at 25°C) equipped with a sensitive pH electrode and a micro-autotitrator or a pH-stat device.

-

Procedure:

-

Add a known volume of the buffer to the reaction vessel.

-

Add a small, known amount of purified CAII enzyme.

-

Start stirring and allow the pH to stabilize.

-

Initiate the reaction by adding a known volume of CO₂-saturated water (substrate).

-

The pH-stat will immediately begin titrating with the NaOH solution to maintain the set pH.

-

Record the rate of NaOH addition over the initial, linear phase of the reaction.

-

-

Calculation: The initial velocity (v₀) of the reaction is directly proportional to the rate of NaOH addition. Enzyme activity can be expressed in Wilbur-Anderson Units or converted to molar units using the stoichiometry of the reaction.

X-ray Crystallography Workflow

Obtaining a high-resolution crystal structure is essential for understanding enzyme mechanism and for structure-based drug design.[26][27][28]

-

Crystallization:

-

Concentrate the purified CAII to 10-20 mg/mL.

-

Screen for crystallization conditions using vapor diffusion (hanging or sitting drop) methods with various commercial screens. A common condition involves using ammonium sulfate as the precipitant.[26]

-

Optimize lead conditions to obtain single, diffraction-quality crystals.

-

-

Data Collection:

-

Cryo-protect the crystal (e.g., by soaking in a solution containing glycerol or another cryoprotectant) and flash-cool in liquid nitrogen.[26]

-

Collect X-ray diffraction data at a synchrotron source.

-

-

Structure Solution and Refinement:

-

Process the diffraction data (indexing, integration, scaling).

-

Solve the structure using molecular replacement with a known CAII structure (e.g., PDB: 1CA2) as a search model.

-

Refine the model against the experimental data, including manual model building in electron density maps.

-

Validate the final structure using established crystallographic metrics.

-

Caption: A general experimental workflow for the study of Carbonic Anhydrase II.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Purification of recombinant human carbonic anhydrase-II by metal affinity chromatography without incorporating histidine tags - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. rcsb.org [rcsb.org]

- 6. Revisiting zinc coordination in human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Revisiting Zinc Coordination in Human Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rcsb.org [rcsb.org]

- 10. Proton Transfer in Catalysis and the Role of Proton Shuttles in Carbonic Anhydrase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Energetics and dynamics of the proton shuttle of carbonic anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Structure and Catalysis by Carbonic Anhydrase II: Role of Active-Site Tryptophan 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assay of carbonic anhydrase by titration at constant pH - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Activation parameters for the carbonic anhydrase II-catalyzed hydration of CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. fiveable.me [fiveable.me]

- 18. primescholars.com [primescholars.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Secondary interactions significantly removed from the sulfonamide binding pocket of carbonic anhydrase II influence inhibitor binding constants [pubmed.ncbi.nlm.nih.gov]

- 23. Carbonic anhydrase in human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 24. alexandria.cerm.unifi.it [alexandria.cerm.unifi.it]

- 25. researchgate.net [researchgate.net]

- 26. pnas.org [pnas.org]

- 27. rcsb.org [rcsb.org]

- 28. Production and X-ray crystallographic analysis of fully deuterated human carbonic anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Carbonic Anhydrase II in Physiological Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrase II (CA II) is a ubiquitous and remarkably efficient zinc metalloenzyme that plays a critical role in a wide array of physiological processes.[1] As one of the fastest known enzymes, it catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction fundamental to acid-base balance, respiration, and ion transport.[1] Encoded by the CA2 gene, this cytosolic enzyme is expressed in numerous tissues, including erythrocytes, the kidneys, bone, and the central nervous system. Its dysregulation is implicated in several pathological conditions, making it a significant target for therapeutic intervention. This technical guide provides an in-depth overview of the core functions of CA II, supported by quantitative data, detailed experimental protocols, and visualizations of its involvement in key signaling pathways.

Core Physiological Functions of Carbonic Anhydrase II

pH Regulation and Acid-Base Homeostasis

The primary and most well-understood function of CA II is the maintenance of pH homeostasis. By rapidly interconverting CO2 and bicarbonate, CA II provides a powerful buffering system against pH fluctuations in the blood and other tissues.[1] This enzymatic activity is crucial for the proper functioning of numerous cellular processes that are highly sensitive to pH changes.

Bone Resorption and Remodeling

CA II is essential for the function of osteoclasts, the cells responsible for bone resorption.[2] The enzyme provides the protons necessary to create an acidic microenvironment at the bone-osteoclast interface, which is required for the dissolution of the inorganic bone matrix.[2] Deficiency in CA II activity impairs osteoclast function, leading to conditions such as osteopetrosis, a rare genetic disorder characterized by abnormally dense bones.

Renal Function and Bicarbonate Reabsorption

In the kidneys, CA II is abundantly expressed in the proximal tubules and intercalated cells of the collecting ducts. It plays a vital role in the reabsorption of filtered bicarbonate, a process critical for maintaining systemic acid-base balance. Inhibition of renal CA II leads to increased bicarbonate excretion and can cause metabolic acidosis.

Cerebrospinal Fluid (CSF) Secretion

The formation and secretion of cerebrospinal fluid by the choroid plexus are dependent on the activity of CA II. The enzyme facilitates the movement of ions and water across the choroid plexus epithelium, contributing to CSF production. Inhibition of CA II can reduce CSF secretion, a principle applied in the management of conditions with elevated intracranial pressure.

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymatic activity of carbonic anhydrase II and the inhibitory effects of common sulfonamides.

Table 1: Kinetic Parameters of Human Carbonic Anhydrase II for CO2 Hydration

| Parameter | Value | Conditions | Reference |

| kcat (s⁻¹) | 1.0 x 10⁶ | pH 7.5, 25°C | [3] |

| Km (mM) for CO₂ | 9 | pH 7.5, 25°C | [4] |

| kcat/Km (M⁻¹s⁻¹) | 1.1 x 10⁸ | pH 7.5, 20°C | [3] |

| Enthalpy of Activation for kcat (cal mol⁻¹) | 7860 ± 120 | - | [5] |

| Entropy of Activation for kcat (cal mol⁻¹ K⁻¹) | -3.99 ± 0.42 | - | [5] |

Table 2: IC₅₀ Values of Common Inhibitors for Human Carbonic Anhydrase II

| Inhibitor | IC₅₀ | Reference |

| Acetazolamide | 19.6 ± 1.23 µM | [6] |

| Brinzolamide | 3.2 nM | [7] |

| Dorzolamide | 0.18 nM | [7] |

| Methazolamide | 14 nM (Ki) | [7] |

Detailed Experimental Protocols

Carbonic Anhydrase Activity Assay (Wilbur-Anderson Method)

This electrometric assay measures the time required for a saturated CO₂ solution to lower the pH of a buffer from 8.3 to 6.3 at 0°C.

Reagents:

-

0.02 M Tris-HCl buffer, pH 8.3

-

CO₂-saturated water (prepared by bubbling CO₂ gas through ice-cold deionized water for at least 30 minutes)

-

Enzyme solution (e.g., purified CA II or tissue homogenate)

Procedure:

-

Blank Determination (T₀):

-

Pipette 6.0 mL of chilled 0.02 M Tris-HCl buffer into a 15-20 mL beaker maintained in an ice bath.

-

Place a calibrated pH electrode into the buffer and ensure the temperature is 0-4°C.

-

Rapidly add 4.0 mL of CO₂-saturated water to the buffer.

-

Simultaneously start a stopwatch and record the time (in seconds) it takes for the pH to drop from 8.3 to 6.3. This is the uncatalyzed reaction time, T₀.[8]

-

-

Enzyme-Catalyzed Reaction (T):

-

Repeat steps 1.1 and 1.2.

-

Add a known amount of the enzyme solution to the Tris-HCl buffer.

-

Rapidly add 4.0 mL of CO₂-saturated water.

-

Simultaneously start a stopwatch and record the time (in seconds) for the pH to drop from 8.3 to 6.3. This is the catalyzed reaction time, T.

-

-

Calculation of Wilbur-Anderson Units: One Wilbur-Anderson unit (WAU) is defined as: (T₀ - T) / T, where T₀ is the time for the uncatalyzed reaction and T is the time for the enzyme-catalyzed reaction.

Colorimetric Carbonic Anhydrase Activity Assay

This assay is based on the esterase activity of CA II, where the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol is monitored spectrophotometrically.

Reagents:

-

Assay Buffer: 50 mM Tris-SO₄ buffer, pH 7.6

-

Substrate: p-Nitrophenyl acetate (p-NPA) solution in acetone

-

Enzyme solution

-

Inhibitor solution (e.g., acetazolamide) for specificity control

Procedure:

-

Pipette the assay buffer into a cuvette.

-

Add the enzyme solution to the cuvette.

-

Initiate the reaction by adding the p-NPA substrate solution.

-

Immediately measure the change in absorbance at 400 nm over time at a constant temperature (e.g., 25°C). The rate of increase in absorbance is proportional to the esterase activity.

-

To determine the specific CA II activity, perform a parallel assay in the presence of a known CA inhibitor. The difference in activity between the uninhibited and inhibited reactions represents the CA-specific activity.

Western Blotting for Carbonic Anhydrase II

This protocol describes the detection of CA II protein in cell lysates or tissue homogenates.

Procedure:

-

Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease inhibitors. Determine the protein concentration of the lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CA II (e.g., rabbit anti-CA II polyclonal antibody) diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Washing: Repeat the washing steps as in step 6.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Immunohistochemistry for Carbonic Anhydrase II

This protocol outlines the localization of CA II protein in paraffin-embedded tissue sections.

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.[9]

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).

-

Peroxidase Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 10-15 minutes.

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., normal goat serum) for 30-60 minutes.

-

Primary Antibody Incubation: Incubate the sections with a primary antibody against CA II overnight at 4°C.

-

Secondary Antibody Incubation: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

-

Chromogen Detection: Visualize the antigen-antibody complex using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate.

-

Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.

-

Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a coverslip.

Measurement of Intracellular pH (pHi) using BCECF-AM

This method uses the pH-sensitive fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM) to measure pHi in living cells.

Procedure:

-

Cell Preparation: Plate cells on glass-bottom dishes or coverslips and allow them to adhere.

-

Dye Loading: Incubate the cells with 2-5 µM BCECF-AM in a physiological buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.[10]

-

Washing: Wash the cells three times with the physiological buffer to remove extracellular dye.

-

Fluorescence Measurement: Measure the fluorescence intensity at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm) using a fluorescence microscope or plate reader.[11]

-

Calibration: To convert the fluorescence ratio to an absolute pHi value, generate a calibration curve by incubating the loaded cells in high-potassium buffers of known pH containing the ionophore nigericin.

Signaling Pathways and Molecular Interactions

Carbonic anhydrase II participates in several crucial signaling pathways, often through direct protein-protein interactions that form "transport metabolons" to facilitate efficient ion transport.

The CA II-Anion Exchanger (AE1) and CA II-Na⁺/H⁺ Exchanger (NHE1) Metabolons

CA II physically interacts with the C-terminal tail of the anion exchanger 1 (AE1) and the Na⁺/H⁺ exchanger 1 (NHE1).[8][12] This association channels the bicarbonate and protons produced by CA II directly to the transporters, thereby maximizing their transport efficiency.[8][12] This functional coupling is critical for rapid pH regulation in erythrocytes and other cell types.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Carbonic anhydrases II and XII are up-regulated in osteoclast-like cells in advanced human atherosclerotic plaques-Tampere Vascular Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Activation parameters for the carbonic anhydrase II-catalyzed hydration of CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Carbonic anhydrase II binds to and enhances activity of the Na+/H+ exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Carbonic anhydrase II binds to and increases the activity of the epithelial sodium-proton exchanger, NHE3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Catalytic Mechanism of Carbonic Anhydrase II

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the catalytic mechanism of human Carbonic Anhydrase II (CAII), one of the most efficient enzymes known to biological systems. We will delve into the intricate details of its active site, the step-by-step catalytic cycle, and the key experimental protocols used to elucidate its function. Quantitative data are summarized in structured tables for comparative analysis, and key pathways and workflows are visualized using diagrams.

Introduction to Carbonic Anhydrase II

Human Carbonic Anhydrase II (CAII) is a zinc-containing metalloenzyme that plays a crucial role in a variety of physiological processes, including respiration, pH homeostasis, and bone resorption.[1][2] It catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton with remarkable efficiency.[1][3][4] The uncatalyzed reaction is relatively slow, but in the presence of CAII, the rate is accelerated by several orders of magnitude, approaching the diffusion-controlled limit.[3] This exceptional catalytic power has made CAII a subject of intense research and a target for drug development, particularly for diuretics and antiglaucoma agents.[4][5]

The Active Site: A Precisely Tuned Catalytic Machine

The catalytic prowess of CAII originates from the unique architecture of its active site, which is situated at the bottom of a 15 Å deep conical cleft.[5] At the heart of the active site lies a single zinc ion (Zn²⁺), which is essential for catalysis.[1]

The zinc ion is tetrahedrally coordinated by the imidazole rings of three highly conserved histidine residues: His94, His96, and His119.[6][7] The fourth coordination site is occupied by a water molecule, which is polarized by the zinc ion, lowering its pKa from approximately 17 to about 7.[3] This reduction in pKa facilitates the deprotonation of the zinc-bound water to form a potent nucleophile, a zinc-bound hydroxide ion, which is the key catalytic species.[3][4]

The active site is further characterized by a network of hydrogen bonds that position the substrates and facilitate the catalytic steps. Key residues involved in this network include Thr199, which orients the zinc-bound hydroxide for nucleophilic attack, and His64, which acts as a proton shuttle to regenerate the active site.[3][4][5] The active site cavity is bifurcated into a hydrophobic region, which is thought to be the binding site for CO₂, and a hydrophilic region that facilitates the movement of bicarbonate and protons.

The Catalytic Mechanism: A Two-Stage Ping-Pong Process

The catalytic mechanism of CAII is a two-stage "ping-pong" process involving the hydration of CO₂ and the regeneration of the active site.[3][8]

Stage 1: CO₂ Hydration and Bicarbonate Formation

-

CO₂ Binding: A molecule of carbon dioxide binds in a hydrophobic pocket within the active site, in close proximity to the zinc-bound hydroxide ion.[4]

-

Nucleophilic Attack: The zinc-bound hydroxide ion performs a nucleophilic attack on the electrophilic carbon atom of the CO₂ molecule.[4][9] This step is facilitated by the precise orientation of the reactants within the active site.

-

Bicarbonate Formation: The nucleophilic attack results in the formation of a transient, zinc-coordinated bicarbonate ion.[4]

Stage 2: Product Release and Active Site Regeneration

-

Bicarbonate Displacement: A water molecule from the solvent enters the active site and displaces the newly formed bicarbonate ion from the zinc ion.[3][4]

-

Proton Transfer (Rate-Limiting Step): To regenerate the catalytically active zinc-bound hydroxide, a proton must be removed from the newly bound water molecule. This is the rate-limiting step of the catalytic cycle.[3][4] The proton is transferred from the zinc-bound water to the imidazole side chain of His64, which acts as a proton shuttle.[3][4][8] This transfer is believed to occur through an intervening network of hydrogen-bonded water molecules.[8]

-

Proton Release: The protonated His64 then transfers the proton to buffer molecules in the surrounding solution, completing the catalytic cycle and regenerating the enzyme for another round of catalysis.[3][8]

Quantitative Analysis of CAII Catalysis

The catalytic efficiency of CAII and the effects of inhibitors and mutations have been extensively studied using various kinetic methods. The following tables summarize key quantitative data.

Table 1: Kinetic Parameters for CO₂ Hydration by Human Carbonic Anhydrase II and Selected Mutants

| Enzyme Variant | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |

| Wild-type CAII | 1.0 x 10⁶ | 12 | 8.3 x 10⁷ | [3] |

| His64Ala | 5.0 x 10⁴ | 12 | 4.2 x 10⁶ | |

| Thr199Ala | 5.3 x 10³ | 34 | 1.6 x 10⁵ | |

| Val121Ala | - | - | ~1/3 of wild-type | [10] |

Note: Kinetic parameters can vary depending on the experimental conditions (e.g., pH, temperature, buffer).

Table 2: Inhibition Constants (Ki) of Selected Sulfonamide Inhibitors for Human Carbonic Anhydrase II

| Inhibitor | Ki (nM) | Reference(s) |

| Acetazolamide | 12 | |

| Methazolamide | 14 | |

| Dorzolamide | 0.5 | |

| Brinzolamide | 3.1 |

Note: Sulfonamide inhibitors bind to the zinc ion, displacing the catalytic water/hydroxide.[5]

Experimental Protocols for Studying CAII Mechanism

A variety of experimental techniques have been instrumental in elucidating the mechanism of CAII. Below are detailed methodologies for some of the key experiments.

Stopped-Flow Spectrophotometry for Measuring CO₂ Hydration Activity

This method measures the rapid change in pH that occurs during the CAII-catalyzed hydration of CO₂. The change in pH is monitored using a pH indicator.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer with a pKa close to the desired assay pH (e.g., 20 mM HEPES, pH 7.5). The buffer should have a low buffering capacity to allow for a measurable pH change.

-

pH Indicator Solution: Prepare a solution of a suitable pH indicator (e.g., 0.2 mM phenol red) in the assay buffer.

-

Enzyme Solution: Prepare a stock solution of purified CAII in the assay buffer. The final concentration in the assay will be in the nanomolar range.

-

Substrate Solution: Prepare a CO₂-saturated solution by bubbling CO₂ gas through the assay buffer at a controlled temperature (e.g., 25°C).

-

-

Instrumentation:

-

Use a stopped-flow spectrophotometer capable of rapid mixing and data acquisition. Set the observation wavelength to the λmax of the pH indicator at the assay pH.

-

-

Experimental Procedure:

-

Load one syringe of the stopped-flow apparatus with the enzyme and pH indicator solution and the other syringe with the CO₂-saturated buffer.

-

Rapidly mix the contents of the two syringes. The hydration of CO₂ will cause a decrease in pH, leading to a change in the absorbance of the pH indicator.

-

Record the change in absorbance over time. The initial rate of the reaction is determined from the initial slope of the absorbance change.

-

Repeat the experiment without the enzyme to measure the uncatalyzed rate.

-

Calculate the enzyme-catalyzed rate by subtracting the uncatalyzed rate from the observed rate.

-

Determine kinetic parameters (kcat and Km) by measuring the initial rates at varying substrate concentrations.

-

18O Exchange Measured by Mass Spectrometry

This technique follows the exchange of ¹⁸O between CO₂ and water, a process catalyzed by carbonic anhydrase. It is a powerful method for studying the mechanism at chemical equilibrium.

Methodology:

-

Reagent Preparation:

-

¹⁸O-labeled Bicarbonate Solution: Prepare a solution of NaH¹²C¹⁶O₂¹⁸O in ¹⁸O-depleted water.

-

Enzyme Solution: Prepare a stock solution of purified CAII.

-

-

Instrumentation:

-

A membrane-inlet mass spectrometer is used to monitor the concentrations of different isotopic species of CO₂ in the gas phase in equilibrium with the solution.

-

-

Experimental Procedure:

-

Introduce the ¹⁸O-labeled bicarbonate solution into the reaction chamber of the mass spectrometer.

-

Allow the system to reach equilibrium, and monitor the masses corresponding to C¹⁶O₂, C¹⁶O¹⁸O, and C¹⁸O₂.

-

Initiate the reaction by adding a small aliquot of the CAII solution.

-

The enzyme catalyzes the exchange of ¹⁸O between bicarbonate and water, leading to a decrease in the concentration of the ¹⁸O-labeled CO₂ species and an increase in the unlabeled species.

-

Record the change in the isotopic composition of CO₂ over time.

-

The rate of ¹⁸O exchange is determined from the rate of disappearance of the C¹⁶O¹⁸O signal.

-

Site-Directed Mutagenesis to Probe Active Site Residue Function

This technique is used to systematically replace specific amino acid residues in the active site to investigate their role in catalysis and substrate binding.

Methodology:

-

Mutant Plasmid Construction:

-

Use a commercially available site-directed mutagenesis kit.

-

Design oligonucleotide primers containing the desired mutation.

-

Use the CAII-encoding plasmid as a template for PCR with the mutagenic primers. This will generate a new plasmid containing the desired mutation.

-

-

Transformation and Protein Expression:

-

Transform the mutated plasmid into a suitable E. coli expression strain.

-

Induce protein expression (e.g., with IPTG).

-

-

Protein Purification:

-

Lyse the E. coli cells and purify the mutant CAII protein using affinity chromatography (e.g., sulfonamide affinity column).

-

-

Functional and Structural Analysis:

-

Characterize the purified mutant protein using the kinetic assays described above (e.g., stopped-flow spectrophotometry) to determine its catalytic activity.

-

Perform structural analysis (e.g., X-ray crystallography) to determine if the mutation has caused any changes in the three-dimensional structure of the enzyme.

-

X-ray Crystallography for Structural Determination

This powerful technique provides a high-resolution, three-dimensional structure of the enzyme, offering invaluable insights into the architecture of the active site and the binding of substrates and inhibitors.

Methodology:

-

Protein Crystallization:

-

Concentrate the purified CAII protein to a high concentration (e.g., 10-20 mg/mL).

-

Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) using techniques like hanging-drop or sitting-drop vapor diffusion to find conditions that yield well-ordered crystals.

-

-

Data Collection:

-

Mount a suitable crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.

-

Rotate the crystal in the X-ray beam and collect the diffraction data on a detector.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain the electron density map of the protein.

-

Build an atomic model of the protein into the electron density map.

-

Refine the atomic model to obtain the final high-resolution structure.

-

Visualizing the Mechanism and Experimental Workflow

Diagrams generated using the DOT language provide a clear visual representation of the complex processes involved in CAII catalysis and its investigation.

Caption: Catalytic cycle of Carbonic Anhydrase II.

Caption: Workflow for a stopped-flow kinetics experiment.

Conclusion

The mechanism of action of carbonic anhydrase II is a testament to the power of evolutionary optimization, resulting in a near-perfect catalyst. A deep understanding of this mechanism, facilitated by the experimental techniques outlined in this guide, is crucial for the rational design of novel therapeutics that target this important enzyme. The combination of kinetic, structural, and molecular biology approaches continues to provide new insights into the intricate workings of CAII and its role in health and disease.

References

- 1. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural insights into the effect of active-site mutation on the catalytic mechanism of carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. pnas.org [pnas.org]

- 5. rcsb.org [rcsb.org]

- 6. Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Detecting Extracellular Carbonic Anhydrase Activity Using Membrane Inlet Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbonic Anhydrase - Assay | Worthington Biochemical [worthington-biochem.com]

- 9. A micromethod for measuring carbonic anhydrase activity using 18O exchange between CO2 and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Altering the mouth of a hydrophobic pocket. Structure and kinetics of human carbonic anhydrase II mutants at residue Val-121 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Carbonic Anhydrase II in Physiological Acid-Base Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of Carbonic Anhydrase II (CA II), a ubiquitous and highly efficient metalloenzyme, in the maintenance of acid-base balance, a cornerstone of physiological homeostasis. This document provides a comprehensive overview of CA II's function, kinetics, and regulation, with a focus on its implications for drug development.

Introduction: The Chemistry of Life's Buffer System

Acid-base balance is critical for normal cellular function, with the human body maintaining a narrow blood pH range of 7.35 to 7.45.[1][2] Deviations from this range can severely impact organ function. The primary buffer system in the blood is the carbonic acid-bicarbonate system.[3] Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that are central to this system, catalyzing the rapid and reversible hydration of carbon dioxide (CO₂) to carbonic acid (H₂CO₃), which then dissociates into a proton (H⁺) and a bicarbonate ion (HCO₃⁻).[4][5][6]

CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻

This reaction is fundamental to respiration, pH regulation, and ion transport.[6][7] Among the 16 known human α-carbonic anhydrase isoforms, Carbonic Anhydrase II (CA II) is one of the most extensively studied and is abundantly expressed in various tissues, including erythrocytes, kidneys, and the central nervous system.[6][8] Its remarkable catalytic efficiency, approaching the diffusion limit, makes it a key player in physiological processes requiring rapid acid-base adjustments.[7]

Physiological Functions of Carbonic Anhydrase II

CA II's high catalytic activity is indispensable in several key physiological processes that contribute to systemic acid-base balance.

Respiration and CO₂ Transport

In peripheral tissues, metabolically produced CO₂ diffuses into red blood cells. Inside erythrocytes, CA II rapidly converts CO₂ to carbonic acid, which then dissociates into H⁺ and HCO₃⁻.[7][9] The bicarbonate is then transported out of the red blood cell into the plasma in exchange for chloride (the "chloride shift"), while the protons are buffered by hemoglobin. This process facilitates the transport of large quantities of CO₂ from the tissues to the lungs.[10] In the lungs, the reverse reaction occurs, where CA II catalyzes the conversion of bicarbonate back to CO₂, which is then exhaled.

Renal Bicarbonate Reabsorption and Acid Secretion

The kidneys play a crucial role in the long-term regulation of acid-base balance, primarily through the reabsorption of filtered bicarbonate and the excretion of protons. CA II is highly expressed in renal tubule cells.[11][12] In the proximal tubules, cytosolic CA II facilitates the reabsorption of approximately 85% of filtered HCO₃⁻. It does so by providing H⁺ for secretion into the tubular lumen via the Na⁺/H⁺ exchanger. The secreted H⁺ combines with filtered HCO₃⁻ to form H₂CO₃, which is then converted to CO₂ and H₂O by luminal, membrane-bound CA IV. CO₂ diffuses into the cell, where CA II converts it back to H₂CO₃, which then dissociates to H⁺ and HCO₃⁻. The bicarbonate is then transported across the basolateral membrane back into the blood.[13]

In the collecting ducts, intercalated cells are rich in CA II and are involved in the fine-tuning of acid-base balance.[12] Type A intercalated cells secrete protons into the urine, a process dependent on CA II-generated H⁺, while Type B intercalated cells secrete bicarbonate.

Quantitative Data on Carbonic Anhydrase II

The following tables summarize key quantitative data for human Carbonic Anhydrase II, providing a basis for comparison and computational modeling.

Table 1: Kinetic Parameters of Human Carbonic Anhydrase II

| Parameter | Value | Conditions | Reference |

| kcat (CO₂ hydration) | 1.4 x 10⁶ s⁻¹ | pH 7.5, 25°C | [10] |

| Km (CO₂) | 12 mM | pH 7.5, 25°C | [10] |

| kcat/Km (CO₂ hydration) | 1.2 x 10⁸ M⁻¹s⁻¹ | pH 7.5, 25°C | [7] |

| pKa of the zinc-bound water | ~7.0 | [10] |

Table 2: Inhibition Constants (Ki) of Common CA II Inhibitors

| Inhibitor | Ki (nM) | Reference |

| Acetazolamide | 12 | [14] |

| Methazolamide | 14 | [14] |

| Dorzolamide | 0.5 | [15] |

| Brinzolamide | 3.1 | [15] |

| Furosemide | 25 | [14] |

| Halazone | 45 | [14] |

Table 3: Physiological pH and Bicarbonate Concentrations

| Parameter | Normal Range | Reference |

| Arterial Blood pH | 7.35 - 7.45 | [1][2] |

| Arterial pCO₂ | 35 - 45 mmHg | [1] |

| Arterial HCO₃⁻ | 22 - 26 mEq/L | [1] |

| Intracellular pH (typical) | ~7.2 | [16] |

Experimental Protocols for Studying Carbonic Anhydrase II

Detailed methodologies are crucial for the accurate assessment of CA II activity and its role in acid-base physiology.

Carbonic Anhydrase Activity Assay (Wilbur-Anderson Method)

This electrometric method measures the time required for a saturated CO₂ solution to lower the pH of a buffer from 8.3 to 6.3 at 0°C. The presence of CA accelerates this pH drop.

Materials:

-

0.02 M Tris-HCl buffer, pH 8.0

-

CO₂-saturated water (prepared by bubbling CO₂ gas through ice-cold water for 30 minutes)

-

Enzyme solution (e.g., purified CA II or tissue homogenate)

-

Stopwatch and pH meter

-

Ice bath

Procedure:

-

Blank Determination:

-

Add 6.0 mL of chilled 0.02 M Tris-HCl buffer to a beaker in an ice bath.

-

Record the initial pH.

-

Add 4.0 mL of chilled CO₂-saturated water.

-

Immediately start the stopwatch and record the time (T₀) for the pH to drop from 8.3 to 6.3.[17]

-

-

Enzyme Determination:

-

Add 6.0 mL of chilled 0.02 M Tris-HCl buffer to a beaker in an ice bath.

-

Add a known volume (e.g., 0.1 mL) of the enzyme solution.

-

Add 4.0 mL of chilled CO₂-saturated water.

-

Immediately start the stopwatch and record the time (T) for the pH to drop from 8.3 to 6.3.[17]

-

-

Calculation of Activity:

-

One unit of CA activity is defined as: (T₀ - T) / T, where T₀ is the time for the uncatalyzed reaction and T is the time for the enzyme-catalyzed reaction.

-

Stopped-Flow Spectrophotometry for Rapid Kinetics

This technique allows for the measurement of rapid enzyme kinetics by rapidly mixing the enzyme and substrate and monitoring the reaction over milliseconds. For CA II, this often involves monitoring the pH change using a pH indicator dye.

Principle: The hydration of CO₂ produces protons, leading to a pH change that can be monitored by a pH-sensitive dye like p-nitrophenol or pyranine.[18][19]

General Procedure:

-

Two syringes in the stopped-flow instrument are filled with the reactants.

-

Syringe A: Buffer containing the pH indicator and CA II.

-

Syringe B: Buffer saturated with CO₂.

-

-

The contents of the syringes are rapidly mixed, and the change in absorbance or fluorescence of the pH indicator is monitored over time.

-

The initial rate of the reaction is determined from the kinetic trace.

Signaling Pathways and Regulatory Interactions

CA II activity is not only constitutive but can also be modulated through interactions with other proteins and post-translational modifications.

Interaction with Anion Exchanger 1 (AE1)

In erythrocytes, CA II is thought to form a "transport metabolon" with the cytoplasmic C-terminus of the anion exchanger 1 (AE1 or band 3).[20] This physical association is believed to channel the CA II-produced bicarbonate directly to AE1 for efficient transport out of the cell, thereby maximizing the rate of CO₂ transport.

Caption: CA II and AE1 form a transport metabolon in erythrocytes.

Regulation by Phosphorylation

Recent studies suggest that post-translational modifications, such as phosphorylation, can regulate the catalytic activity of CA II.[21] Phosphorylation at specific serine residues has been shown to either increase or decrease the enzyme's catalytic efficiency, suggesting a dynamic mechanism for controlling its function in response to cellular signals.[21]

Caption: Phosphorylation dynamically regulates CA II activity.

Carbonic Anhydrase II in Disease and as a Drug Target

Given its central role in acid-base balance, dysfunction of CA II is implicated in several pathologies. Defects in the CA2 gene are associated with osteopetrosis and renal tubular acidosis.[11] Furthermore, CA II is a well-established drug target.[22] CA inhibitors, such as acetazolamide, are used as diuretics, for the treatment of glaucoma, epilepsy, and acute mountain sickness.[8] The development of isoform-specific CA inhibitors is an active area of research, aiming to minimize off-target effects and improve therapeutic efficacy.[8]

Conclusion

Carbonic Anhydrase II is a vital enzyme that sits at the crossroads of respiration, renal function, and systemic pH regulation. Its high catalytic efficiency and widespread distribution underscore its importance in maintaining physiological homeostasis. A thorough understanding of its structure, function, and regulation, supported by robust experimental data, is essential for researchers and clinicians working on acid-base disorders and for the development of novel therapeutics targeting this critical enzyme.

References

- 1. Physiology, Acid Base Balance - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Overview of Acid-Base Balance - Hormonal and Metabolic Disorders - Merck Manual Consumer Version [merckmanuals.com]

- 3. Acid-Base Balance | Anatomy and Physiology II [courses.lumenlearning.com]

- 4. youtube.com [youtube.com]

- 5. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Carbonic Anhydrases and Their Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. quora.com [quora.com]

- 10. Carbonic anhydrase - Wikipedia [en.wikipedia.org]

- 11. Carbonic anhydrase II - Wikipedia [en.wikipedia.org]

- 12. Carbonic anhydrase 2 deficiency leads to increased pyelonephritis susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pronephric regulation of acid-base balance; coexpression of carbonic anhydrase type 2 and sodium-bicarbonate cotransporter-1 in the late distal segment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 17. Carbonic Anhydrase - Assay | Worthington Biochemical [worthington-biochem.com]

- 18. mdpi.com [mdpi.com]

- 19. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]

- 20. Evaluating the role of carbonic anhydrases in the transport of HCO3−-related species - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Effects of Phosphorylation on the Activity, Inhibition and Stability of Carbonic Anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Role of Carbonic Anhydrase 2 in Glaucoma Pathophysiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glaucoma, a leading cause of irreversible blindness, is primarily characterized by the progressive loss of retinal ganglion cells (RGCs) and optic nerve damage. A major modifiable risk factor for glaucoma is elevated intraocular pressure (IOP). Carbonic anhydrase 2 (CA-II), a highly active and abundant zinc metalloenzyme, plays a pivotal role in the pathophysiology of glaucoma, primarily through its function in aqueous humor secretion. This technical guide provides an in-depth exploration of CA-II's involvement in glaucoma, detailing its physiological function, the consequences of its inhibition, and its role as a key therapeutic target. This document outlines quantitative data on enzyme kinetics and inhibitor efficacy, provides detailed experimental protocols for studying CA-II, and visualizes the core signaling pathways and experimental workflows.

Carbonic Anhydrase 2: The Core of Aqueous Humor Production

Carbonic anhydrase 2 is the predominant isoform among the sixteen identified human carbonic anhydrases and is highly expressed in the non-pigmented ciliary epithelium (NPE) of the eye.[1] Its primary and most well-understood role in ocular physiology is catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton:

CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻

This reaction is fundamental to the secretion of aqueous humor, the clear fluid that fills the anterior and posterior chambers of the eye and is essential for maintaining IOP.[2][3] The production of bicarbonate by CA-II in the ciliary epithelium creates an osmotic gradient that drives the movement of ions and water into the posterior chamber, thus forming aqueous humor.[4][5][6]

Signaling Pathway of Aqueous Humor Secretion

The formation of aqueous humor is a complex process involving multiple ion transporters and channels in the pigmented and non-pigmented ciliary epithelial cells. CA-II is a central player in this pathway. The process can be summarized as follows: CO₂ from the blood diffuses into the ciliary epithelial cells. Intracellular CA-II rapidly converts CO₂ and water into bicarbonate (HCO₃⁻) and protons (H⁺). The protons are exchanged for sodium ions (Na⁺), and bicarbonate is co-transported with Na⁺ into the posterior chamber. This movement of ions creates an osmotic gradient that draws water across the epithelium, leading to the secretion of aqueous humor.[1][5]

Carbonic Anhydrase 2 in the Retina and Glaucomatous Neurodegeneration

While the primary focus of CA-II in glaucoma has been on IOP regulation, its presence and activity in the retina suggest a potential role in the neurodegenerative aspects of the disease. CA-II has been identified in retinal Müller cells and some photoreceptor cells.[7][8] In the context of glaucoma, which is defined by the death of RGCs, the function of CA-II in maintaining retinal homeostasis is of significant interest.

A Potential Neuroprotective Role via pH Regulation

Glaucomatous RGC death is an apoptotic process.[9] Cellular stressors, including oxidative stress and excitotoxicity, which are implicated in glaucoma, can lead to intracellular acidification.[10] This decrease in cytosolic pH is a common feature in apoptotic pathways. Carbonic anhydrase, by producing protons, can contribute to this acidification. Therefore, inhibition of CA-II could theoretically have a neuroprotective effect by stabilizing intracellular pH. A proposed pathway suggests that under glaucomatous stress (e.g., increased reactive oxygen species), cellular metabolism is altered, leading to an increase in CO₂. CA-II would then drive the production of protons, contributing to cytosolic acidification and activating downstream apoptotic caspases. Inhibition of CA-II could break this cycle.

Quantitative Data on Carbonic Anhydrase 2

Enzyme Kinetics and Inhibitor Affinity

The efficacy of carbonic anhydrase inhibitors is determined by their affinity for the enzyme, often expressed as the inhibition constant (IC₅₀ or Ki). CA-II is a highly efficient enzyme.

| Parameter | Value | Reference |

| CA-II kcat (CO₂) ** | 1 x 10⁶ s⁻¹ | [11] |

| CA-II Km (CO₂) ** | 1.2 x 10⁻² M | [11] |

| CA-II kcat/Km | 8.3 x 10⁷ M⁻¹s⁻¹ | [11] |

| Brinzolamide IC₅₀ (CA-II) | ~3 nM | [12] |

| Dorzolamide IC₅₀ (CA-II) | ~9 nM | [12] |

| Acetazolamide IC₅₀ (CA-II) | ~12 nM | [12] |

| Brinzolamide IC₅₀ (CA-IV) | 45.3 nM | [13] |

| Dorzolamide IC₅₀ (CA-IV) | ~7 nM | [13] |

Clinical Efficacy of Topical Carbonic Anhydrase Inhibitors

Topical CAIs are a mainstay in glaucoma therapy. Their primary clinical endpoint is the reduction of IOP.

| Drug | Typical IOP Reduction | Notes | Reference |

| Dorzolamide 2% | 15% - 20% | Can cause stinging upon instillation. | [14][15] |

| Brinzolamide 1% | 15% - 20% | Formulated as a suspension, may cause less stinging than dorzolamide. | [14][15] |

| Dorzolamide 2% / Timolol 0.5% | Greater than monotherapy | Combination therapy often provides additive IOP lowering. | [16] |

| Brinzolamide 1% / Brimonidine 0.2% | Greater than monotherapy | Combination therapy can target different mechanisms of IOP reduction. | [16] |

Key Experimental Protocols for CA-II Research in Glaucoma

Workflow for Investigating a Novel CA-II Inhibitor

The development of new CAIs follows a structured preclinical and clinical pipeline. A generalized workflow is depicted below.

Induction of Ocular Hypertension: Microbead Model

This is a widely used animal model to simulate glaucoma by inducing elevated IOP.[17][18][19][20]

Objective: To obstruct aqueous humor outflow, leading to a sustained increase in IOP.

Materials:

-

Adult C57BL/6J mice

-

Anesthesia cocktail (e.g., ketamine/xylazine)

-

Polystyrene microbeads (15 µm diameter)

-

Sterile Phosphate-Buffered Saline (PBS)

-

Surgical microscope

-

33-gauge Hamilton syringe with a beveled needle

-

Tonometer for measuring murine IOP (e.g., TonoLab)

Procedure:

-

Anesthetize the mouse via intraperitoneal injection.

-

Place the mouse under the surgical microscope.

-

Prepare a microbead suspension at a concentration of 5.0 x 10⁶ beads/mL in sterile PBS.

-

Using the Hamilton syringe, carefully puncture the cornea at the limbus, entering the anterior chamber.

-

Slowly inject 2 µL of the microbead suspension into the anterior chamber.

-

Withdraw the needle slowly to prevent reflux.

-

Apply a topical antibiotic to the eye post-injection.

-

The contralateral eye can serve as a non-injected control.

-

Monitor IOP regularly (e.g., daily for the first week, then weekly) using a tonometer. A significant and sustained IOP elevation is expected to develop within 7 days.[20]

Carbonic Anhydrase Activity Assay (Wilbur-Anderson Method)

This electrometric assay measures the time required for a CO₂-saturated solution to lower the pH of a buffer, which is accelerated by CA activity.[2][21]

Objective: To quantify the enzymatic activity of carbonic anhydrase in a sample.

Materials:

-

0.02 M Tris-HCl buffer, pH 8.3

-

CO₂-saturated water (prepared by bubbling CO₂ gas through ice-cold deionized water for 30 minutes)

-

Tissue homogenate or purified enzyme solution

-

pH meter with a fast-response electrode

-

Stopwatch

-

Stirred reaction vessel maintained at 0-4°C

Procedure:

-

Blank Measurement (T₀):

-

Pipette 6.0 mL of chilled Tris-HCl buffer into the reaction vessel.

-

Rapidly add 4.0 mL of CO₂-saturated water.

-

Immediately start the stopwatch and record the time (T₀) for the pH to drop from 8.3 to 6.3.

-

-

Enzyme Measurement (T):

-

Pipette 6.0 mL of chilled Tris-HCl buffer into the reaction vessel.

-

Add a known volume of the enzyme sample (e.g., 0.1 mL of diluted tissue homogenate).

-

Rapidly add 4.0 mL of CO₂-saturated water.

-

Immediately start the stopwatch and record the time (T) for the pH to drop from 8.3 to 6.3.

-

-

Calculation of Wilbur-Anderson Units:

-

One unit of enzyme activity is defined as: (T₀ - T) / T

-

Immunohistochemistry for CA-II Localization

This protocol allows for the visualization of CA-II protein within ocular tissue sections.[22][23][24]

Objective: To determine the cellular and subcellular localization of CA-II in tissues like the ciliary body and retina.

Materials:

-

Formalin-fixed, paraffin-embedded ocular tissue sections on slides

-

Xylene (or a safer alternative like Histoclear) and graded ethanol series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 0.3%) for blocking endogenous peroxidases

-

Blocking buffer (e.g., 10% normal goat serum in PBS)

-

Primary antibody: anti-Carbonic Anhydrase II antibody

-

Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)

-

Avidin-Biotin-Complex (ABC) reagent conjugated to horseradish peroxidase (HRP)

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin for counterstaining

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Immerse slides in xylene (2x5 min), followed by 100% ethanol (2x5 min), 95% ethanol (1x5 min), 70% ethanol (1x5 min), and finally distilled water.

-

Antigen Retrieval: Submerge slides in pre-heated sodium citrate buffer and heat (e.g., microwave or water bath) for 15-20 minutes. Allow to cool to room temperature.

-

Peroxidase Blocking: Incubate sections with 0.3% H₂O₂ for 15 minutes to block endogenous peroxidase activity. Wash with PBS.

-

Blocking: Incubate sections with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate sections with the primary anti-CA-II antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash slides with PBS. Incubate with the biotinylated secondary antibody for 1 hour at room temperature.

-

Signal Amplification: Wash slides with PBS. Incubate with ABC-HRP reagent for 30-60 minutes.

-

Visualization: Wash slides with PBS. Apply DAB substrate solution until a brown precipitate develops (monitor under a microscope, typically 2-10 minutes).

-

Counterstaining: Rinse with water. Lightly counterstain with hematoxylin.

-

Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene. Mount with a permanent mounting medium and coverslip.

Conclusion and Future Directions

Carbonic anhydrase 2 is undeniably a central figure in the pathophysiology of glaucoma, primarily through its critical role in aqueous humor dynamics and IOP regulation. The success of carbonic anhydrase inhibitors as a therapeutic class validates its importance as a drug target. Future research should continue to explore the less understood roles of CA-II in the retina. Elucidating its contribution to RGC health and disease may open new avenues for neuroprotective therapies in glaucoma. Furthermore, the development of isoform-specific inhibitors or novel delivery mechanisms, such as gene therapy approaches to modulate CA-II expression, holds promise for more effective and sustained management of glaucoma.[4][25][26] A deeper understanding of the intricate functions of CA-II will be instrumental in designing the next generation of glaucoma treatments.

References

- 1. teachmephysiology.com [teachmephysiology.com]

- 2. Enzymatic Assay of Carbonic Anhydrase for Wilbur-Anderson Units (EC 4.2.1.1) [sigmaaldrich.com]

- 3. Aqueous Humor Dynamics: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CRISPR-Cas9-mediated deletion of carbonic anhydrase 2 in the ciliary body to treat glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Physiology, Aqueous Humor Circulation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Carbonic anhydrase isoenzymes CA I and CA II in the human eye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carbonic anhydrase XIV deficiency produces a functional defect in the retinal light response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BAX to basics: How the BCL2 gene family controls the death of retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 12. researchgate.net [researchgate.net]

- 13. A Comparison of the Long-Term Effects of Dorzolamide 2% and Brinzolamide 1%, Each Added to Timolol 0.5%, on Retrobulbar Hemodynamics and Intraocular Pressure in Open-Angle Glaucoma Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. medicaid.nv.gov [medicaid.nv.gov]

- 17. researchgate.net [researchgate.net]

- 18. Scholars@Duke publication: A Comprehensive Protocol for Microbead-Induced Ocular Hypertension in Mice. [scholars.duke.edu]

- 19. benthamdirect.com [benthamdirect.com]

- 20. Microbead-Induced Ocular Hypertensive Mouse Model for Screening and Testing of Aqueous Production Suppressants for Glaucoma | IOVS | ARVO Journals [iovs.arvojournals.org]

- 21. Carbonic Anhydrase - Assay | Worthington Biochemical [worthington-biochem.com]

- 22. Autoimmunity against Carbonic Anhydrase II Affects Retinal Cell Functions in Autoimmune Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]

- 24. iovs.arvojournals.org [iovs.arvojournals.org]

- 25. mdpi.com [mdpi.com]

- 26. Electroretinography in glaucoma diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

Carbonic Anhydrase II: A Dual-Faceted Therapeutic Target in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Carbonic anhydrase II (CAII), a ubiquitous zinc metalloenzyme responsible for the reversible hydration of carbon dioxide to bicarbonate and protons, has emerged as a compelling and complex therapeutic target in oncology. Traditionally known for its physiological roles in pH homeostasis, its dysregulation in various cancers presents a unique opportunity for therapeutic intervention. This technical guide provides a comprehensive overview of CAII's role in cancer biology, its validation as a drug target, a survey of its inhibitors, detailed experimental protocols for its study, and an exploration of the key signaling pathways it modulates. While often overshadowed by its membrane-bound counterparts, CAIX and CAXII, the cytosolic CAII presents a distinct target with implications for tumor metabolism, angiogenesis, metastasis, and chemoresistance.

The Dichotomous Role of Carbonic Anhydrase II in Cancer Biology

The role of Carbonic Anhydrase II (CAII) in cancer is multifaceted and appears to be highly context-dependent, exhibiting both tumor-suppressive and pro-tumorigenic functions depending on the cancer type and the specific tumor microenvironment.

In some malignancies, such as hepatocellular carcinoma (HCC), CAII has been identified as a tumor suppressor. Studies have shown that CAII expression is often lower in HCC tissues compared to adjacent normal tissues.[1][2] Functionally, CAII has been demonstrated to inhibit epithelial-mesenchymal transition (EMT) and metastasis in HCC.[3] This suppressive role is partly attributed to its inverse correlation with Na+-K+-ATPase α1 (ATP1A1), an oncoprotein in HCC.[3] Similarly, in gastric cancer, low expression of CAII is associated with tumor aggressiveness and poor prognosis.[2][4]

Conversely, in other cancer types, CAII appears to promote tumor progression. In glioblastoma, CAII is preferentially expressed in glioblastoma stem-like cells (GSCs) and its expression is upregulated by temozolomide treatment, contributing to chemoresistance.[5][6] Inhibition of CAII in glioblastoma cells has been shown to overcome temozolomide resistance.[5] Furthermore, CAII plays a crucial role in the tumor microenvironment by supporting the survival of tumor blood endothelial cells under the acidic conditions generated by glycolysis.[7] This function is vital for tumor angiogenesis, which is essential for tumor growth and metastasis.[7] CAII expression has also been observed in the tumor endothelium of various cancers, including melanoma, esophageal, renal, and lung cancers, suggesting a broader role in tumor vascularization.

The expression of CAII varies significantly across different cancer types, as summarized in the table below.

Table 1: Quantitative Expression of Carbonic Anhydrase II in Various Human Cancers

| Cancer Type | Expression Change Compared to Normal Tissue | Percentage of Positive Cases (IHC) | Method of Quantification | Reference |

| Hepatocellular Carcinoma | Lower in tumor tissue | - | Immunohistochemistry, RT-qPCR | [1] |

| Gastric Cancer | Significantly decreased | 42.5% (High Expression) | Immunohistochemistry | [4] |

| Pancreatic Ductal Adenocarcinoma | Significantly lower | - | Immunohistochemistry, Western Blot, QRT-PCR | [8] |

| Glioblastoma | Higher in GSCs than GBM cell lines | - | mRNA expression analysis | [5] |

| Oral Squamous Cell Carcinoma | Positive staining correlates with advanced stage | - | Immunohistochemistry | [9] |

| Esophageal Adenocarcinoma | Downregulated in metastatic disease | - | Immunohistochemistry | [10] |

| Breast Cancer | Variable, correlates with CA activity | - | Western Blot, Activity Assay | [3] |

| Brain Tumors (General) | Endothelial and cytoplasmic expression | Endothelial: 49%, Cytoplasmic: 73% (Medulloblastoma) | Immunohistochemistry |

Therapeutic Targeting of Carbonic Anhydrase II

The critical role of CAII in pH regulation and its involvement in cancer progression have made it an attractive target for therapeutic intervention. Inhibition of CAII can disrupt the favorable intracellular pH for cancer cell survival and proliferation, and can also modulate the acidic tumor microenvironment.

Small Molecule Inhibitors of CAII

A variety of small molecule inhibitors targeting carbonic anhydrases have been developed, with sulfonamides being the most prominent class. While many of these inhibitors are not specific to CAII, some show potent activity against this isoform.

Table 2: Inhibition of Carbonic Anhydrase II by Various Small Molecule Inhibitors

| Inhibitor | Chemical Class | Ki (nM) for hCAII | IC50 (µM) for hCAII | Reference |

| Acetazolamide | Sulfonamide | 12.1 | 5.86 | [11][12] |

| Brinzolamide | Sulfonamide | - | - | [5] |

| SLC-0111 | Ureido-substituted benzenesulfonamide | >100 times more selective for CAIX/XII | - | [13] |

| Coumarins (various) | Coumarin | 78 - 37,000 | - | [14] |

| Thioxocoumarins (various) | Thioxocoumarin | Weakly inhibitory | >100 | [15] |

| Saccharin Sulfonamides (various) | Sulfonamide | 1 - 10,000 | - | [16] |

| Pyrazoline Sulfonamides (various) | Sulfonamide | - | Lower than Acetazolamide |

Acetazolamide , a pan-carbonic anhydrase inhibitor, has been shown to reduce tumor growth and metastasis in preclinical models.[7][12] In a Lewis lung carcinoma model, acetazolamide treatment significantly reduced the number of lung metastases in a dose-dependent manner.[12] Brinzolamide , another sulfonamide inhibitor, has demonstrated efficacy in sensitizing glioblastoma stem-like cells to temozolomide.[5]

SLC-0111 is a novel ureido-substituted benzenesulfonamide that is highly selective for the tumor-associated isoforms CAIX and CAXII over CAII.[13] While not a direct CAII inhibitor, its development highlights the therapeutic potential of targeting carbonic anhydrases in cancer. Preclinical studies have shown that SLC-0111 enhances the efficacy of chemotherapy and delays tumor growth in glioblastoma models.[13]

Coumarins and thiocoumarins represent another class of CA inhibitors with a different mechanism of action.[1][14][15] They are believed to be hydrolyzed by the esterase activity of CAs to their active 2-hydroxy-cinnamic acid form.[15] Some coumarin derivatives have shown low nanomolar inhibition of CAII.[14]

In Vivo Efficacy of CAII Inhibitors

Preclinical studies in various cancer models have demonstrated the anti-tumor effects of CAII inhibition.

Table 3: In Vivo Efficacy of Carbonic Anhydrase Inhibitors in Preclinical Cancer Models

| Inhibitor | Cancer Model | Animal Model | Key Findings | Reference |

| Acetazolamide | Lewis Lung Carcinoma | C57BL/6 Mice | Dose-dependent reduction in lung metastasis (up to 77.7% inhibition) and primary tumor growth. | [12] |

| Acetazolamide | Bronchial Carcinoid (H-727 xenografts) | Mice | 18% reduction in tumor weight. | [7] |

| Acetazolamide + Sulforaphane | Bronchial Carcinoid (H-727 xenografts) | Mice | 73% reduction in tumor weight. | [7] |

| SLC-0111 + Temozolomide | Glioblastoma (patient-derived xenografts) | Mice | Significant regression of GBM xenografts and extended survival. | [13] |

| Acetazolamide Derivative | Renal Cell Carcinoma (SK-RC-52 xenograft) | Mice | Tumor retardation. | [17] |

Key Signaling Pathways and Mechanisms of Action

The primary mechanism by which CAII influences cancer progression is through its catalysis of the reversible hydration of CO2, which directly impacts intracellular and extracellular pH.

Regulation of Intracellular pH (pHi) and Tumor Cell Survival

Cancer cells often exhibit a "reversed" pH gradient, with a more alkaline intracellular environment (pHi > 7.2) and an acidic extracellular space.[18][19] This alkaline pHi is crucial for promoting cell proliferation, inhibiting apoptosis, and enabling metabolic adaptation.[18][20] CAII, as a cytosolic enzyme, contributes to the regulation of pHi. By rapidly converting CO2 and water to bicarbonate and protons, it can influence the availability of these ions for various cellular processes.

The alkaline pHi in cancer cells is known to inhibit apoptosis, as the activation of caspases is more efficient in an acidic environment.[20] Furthermore, a higher pHi promotes cell cycle progression.[13]

References

- 1. Association between the expression of carbonic anhydrase II and clinicopathological features of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Intracellular pH Regulates Cancer and Stem Cell Behaviors: A Protein Dynamics Perspective [frontiersin.org]

- 4. Low CA II expression is associated with tumor aggressiveness and poor prognosis in gastric cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. [Clinicopathological significance of the expression of carbonic anhydrase I and II in human pancreatic cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Carbonic Anhydrase II Monoclonal Antibody (11A1) (MA5-34925) [thermofisher.com]

- 9. Quantitative Secretome Analysis Reveals Clinical Values of Carbonic Anhydrase II in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.biologists.com [journals.biologists.com]

- 11. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. dbGaP Study [ncbi.nlm.nih.gov]

- 15. The impact of tumour pH on cancer progression: strategies for clinical intervention [explorationpub.com]

- 16. Cancer and pH Dynamics: Transcriptional Regulation, Proteostasis, and the Need for New Molecular Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 17. goldbio.com [goldbio.com]

- 18. The Role of Calcium Signaling in Regulation of Epithelial-Mesenchymal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Immunohistochemical demonstration of the carbonic anhydrase isoenzymes I and II in pancreatic tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Carbonic Anhydrase II Polyclonal Antibody (PA5-78897) [thermofisher.com]

The Inner Shield: A Technical Guide to Endogenous Inhibitors of Carbonic Anhydrase II

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrase II (CA II) is a ubiquitous and highly efficient zinc metalloenzyme critical to a vast array of physiological processes. Its primary role in catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton underpins pH homeostasis, respiration, electrolyte secretion, and numerous biosynthetic pathways. Given its central role, the activity of CA II is tightly regulated. While much attention has been focused on synthetic inhibitors for therapeutic applications, a growing body of evidence highlights a sophisticated network of endogenous molecules that modulate CA II activity. This technical guide provides an in-depth exploration of these naturally occurring inhibitors, their mechanisms of action, relevant quantitative data, and the experimental protocols used to characterize them.

Endogenous Inhibitors of Carbonic Anhydrase II

The endogenous regulation of CA II is multifaceted, involving a range of molecules from simple inorganic anions to complex proteins. These inhibitors can be broadly categorized as follows:

-

Inorganic Anions: A variety of inorganic anions present in physiological systems can directly interact with the zinc ion in the active site of CA II, competing with the water/hydroxide molecule essential for catalysis.

-

Metabolic Intermediates: Key metabolites, such as lactate, have been shown to influence CA II activity, linking the enzyme's function directly to the metabolic state of the cell.

-

Signaling Molecules: Hormones and neurotransmitters can modulate CA II activity, integrating it with broader physiological signaling networks.

-